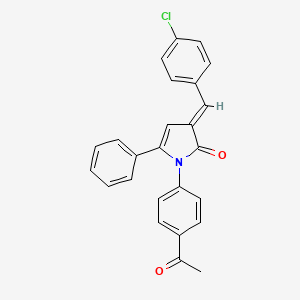![molecular formula C22H19ClN2O3 B11652169 N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B11652169.png)
N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a hexahydro-isoindole moiety. Its molecular formula is C22H19ClN2O3, and it has a molecular weight of 394.85 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole derivative, which is then reacted with a chloro-substituted benzene derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. Safety measures are crucial due to the use of potentially hazardous chemicals and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The chloro group in the phenyl ring can be substituted by nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For instance, its potential anti-inflammatory effects could be due to inhibition of key enzymes involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-hydroxybenzamide
- N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide
Uniqueness
Compared to similar compounds, N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide is unique due to its specific structural features, such as the hexahydro-isoindole moiety and the phenylacetamide group. These structural elements contribute to its distinct chemical reactivity and potential biological activities.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
Formule moléculaire |
C22H19ClN2O3 |
|---|---|
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
N-[2-chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-18-13-15(25-21(27)16-8-4-5-9-17(16)22(25)28)10-11-19(18)24-20(26)12-14-6-2-1-3-7-14/h1-7,10-11,13,16-17H,8-9,12H2,(H,24,26) |
Clé InChI |
CNVKMNYNGUBJLS-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=C(C=C3)NC(=O)CC4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652095.png)
![4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B11652101.png)
![[2-Benzoylamino-3-(4-fluoro-phenyl)-acryloylamino]-acetic acid](/img/structure/B11652107.png)
![(4-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11652112.png)
![(6Z)-2-cyclohexyl-6-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652119.png)
![4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11652125.png)
![methyl 2-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652130.png)
![N-[(1E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11652131.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652139.png)


![3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11652149.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11652156.png)
